

3-Cyano-5-(trifluoromethyl)benzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Cyano-5-(trifluoromethyl)benzoic acid

Cat. No.: B1428596

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An In-Depth Technical Guide to **3-Cyano-5-(trifluoromethyl)benzoic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. **3-Cyano-5-(trifluoromethyl)benzoic acid** stands out as a pivotal building block for drug discovery professionals. Its unique trifunctional aromatic core—featuring a carboxylic acid, a cyano group, and a trifluoromethyl group—offers a versatile platform for synthesizing novel chemical entities.

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to improve critical properties such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This is due to the high electronegativity of fluorine atoms and the stability of the C-F bond.^[2] The cyano (-C≡N) and carboxylic acid (-COOH) moieties serve as versatile synthetic handles, enabling amide couplings, esterifications, and the construction of various heterocyclic systems. This guide provides a comprehensive technical overview of **3-Cyano-5-(trifluoromethyl)benzoic acid**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

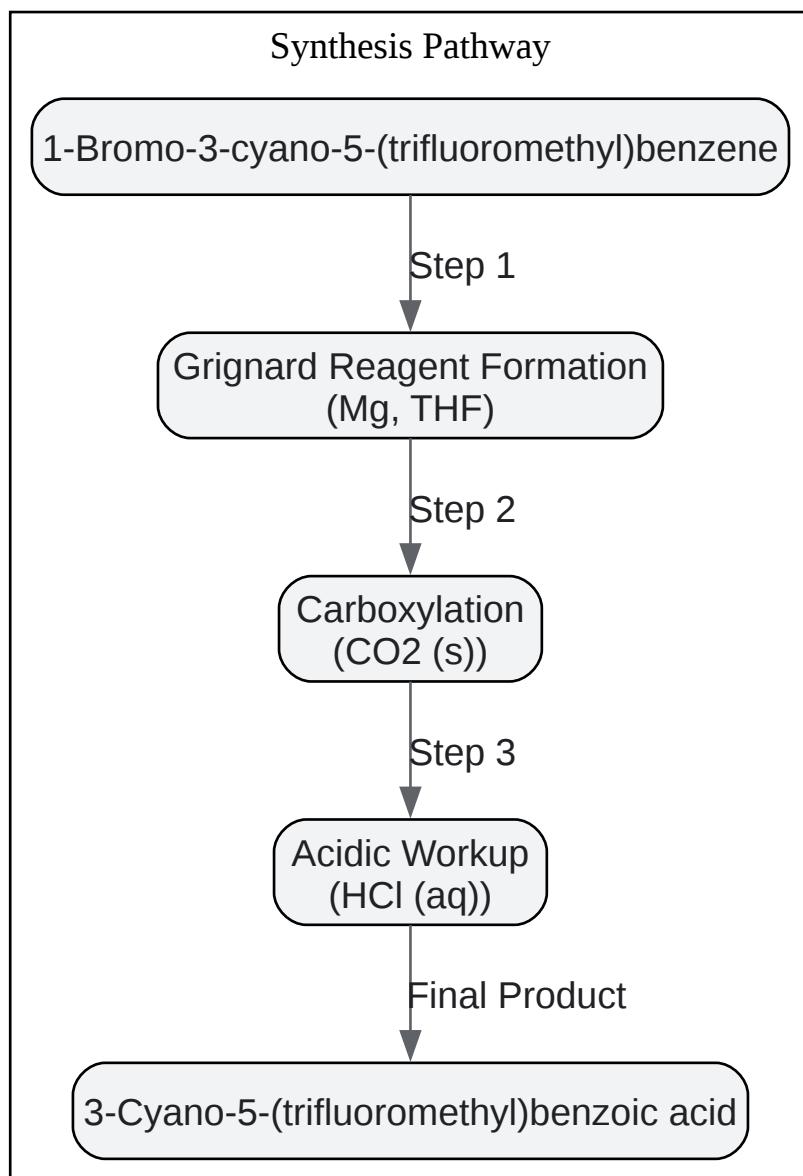
The fundamental characteristics of **3-Cyano-5-(trifluoromethyl)benzoic acid** define its utility and handling requirements in a laboratory setting. These properties are summarized below.

Property	Value	Reference
CAS Number	942077-16-9	[3] [4]
Molecular Formula	C ₉ H ₄ F ₃ NO ₂	[3]
Molecular Weight	215.13 g/mol	[3]
Physical Form	Solid	
Purity	Commercially available at ≥95%	
Storage	Sealed in a dry place at room temperature	[3]
SMILES	O=C(O)C1=CC(C(F) (F)F)=CC(C#N)=C1	
InChI Key	CILFQQDMSXNYDM- UHFFFAOYSA-N	

Proposed Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable approach for preparing substituted benzoic acids involves the hydrolysis of a corresponding nitrile precursor or the carboxylation of an organometallic intermediate. The following workflow illustrates a plausible synthesis starting from a commercially available di-substituted benzene.

Synthetic Workflow Diagram



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Caption: Plausible synthetic pathway for **3-Cyano-5-(trifluoromethyl)benzoic acid**.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a Grignard reaction, a classic and robust method for forming carbon-carbon bonds. The choice of 1-bromo-3-cyano-5-(trifluoromethyl)benzene as a starting material is strategic; the bromine atom is selectively converted into the Grignard reagent, leaving the cyano and trifluoromethyl groups intact under anhydrous conditions. Subsequent

reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

- Preparation: Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
- Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-cyano-5-(trifluoromethyl)benzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubble formation and a gentle reflux.
- Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight.
- Workup and Isolation: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

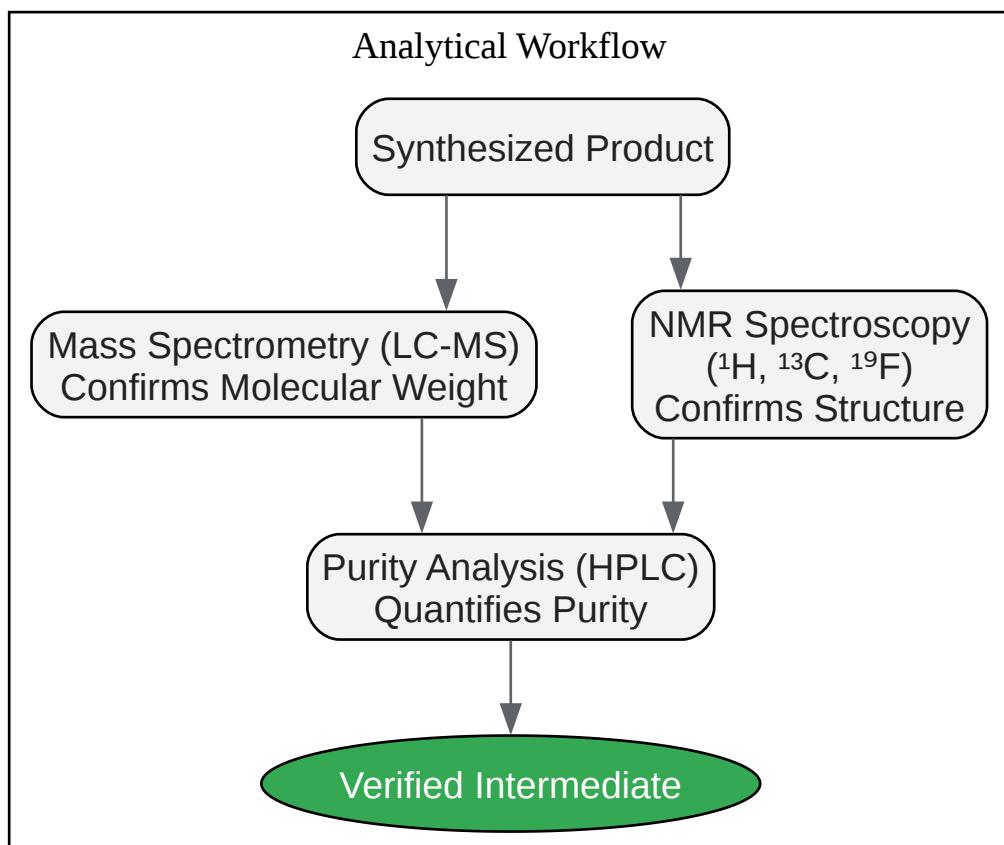
Causality: Recrystallization is chosen as the purification method because the product is a solid and is expected to have significantly different solubility in a given solvent system at high and low temperatures, allowing for the separation from soluble impurities.

- Solvent Selection: Select a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) by testing the solubility of the crude product. The ideal solvent will dissolve the compound when hot but not when cold.
- Dissolution: Dissolve the crude **3-Cyano-5-(trifluoromethyl)benzoic acid** in the minimum amount of the hot solvent system.

- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This serves as a self-validating system, where data from orthogonal methods (e.g., mass spectrometry and NMR) corroborate the structure and purity.



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Caption: Self-validating workflow for chemical intermediate characterization.

Expected Spectroscopic Data

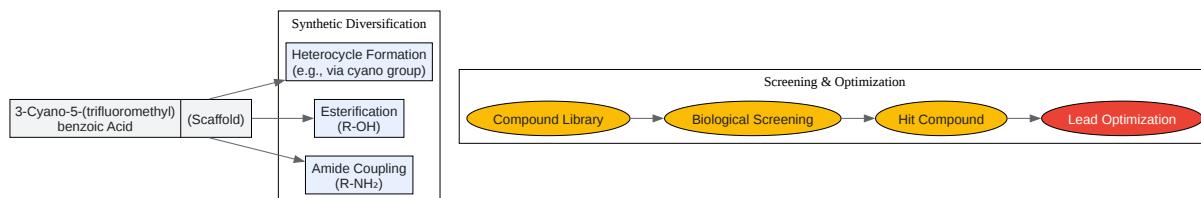
- ^1H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (e.g., multiplets or broad singlets) is expected.
- ^{13}C NMR: The spectrum will show nine distinct carbon signals, including those for the carboxylic acid, cyano, and trifluoromethyl groups, in addition to the six aromatic carbons.
- ^{19}F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- Mass Spectrometry (ESI-): The spectrum should show a prominent peak corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$ at an m/z of approximately 214.01.[5]

Applications in Drug Discovery

3-Cyano-5-(trifluoromethyl)benzoic acid is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups and the beneficial properties conferred by the trifluoromethyl substituent.

- Scaffold for Library Synthesis: The carboxylic acid allows for straightforward amide bond formation, enabling the rapid generation of libraries of diverse compounds for high-throughput screening. This approach was successfully used with the related 3-cyano-5-fluorobenzoic acid to develop negative allosteric modulators of the mGlu5 receptor.[6]
- Enhanced Pharmacokinetics: The $-\text{CF}_3$ group is a bioisostere for groups like chlorine but offers superior metabolic stability.[2] Its inclusion can block metabolic hotspots, increase a drug's half-life, and improve membrane permeability due to enhanced lipophilicity.[1][2]
- Modulation of Acidity/Basicity: The strong electron-withdrawing nature of both the $-\text{CF}_3$ and $-\text{CN}$ groups lowers the pK_a of the carboxylic acid, which can be crucial for tuning a molecule's interactions with biological targets or for optimizing its solubility and absorption profile.

Conceptual Application Workflow

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Caption: Role of the scaffold in a typical drug discovery cascade.

Safety and Handling

Proper handling of **3-Cyano-5-(trifluoromethyl)benzoic acid** is crucial to ensure laboratory safety. It is classified as a hazardous substance.[3]

Hazard Information	GHS Classification
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Precautionary Statements	P261: Avoid breathing dust P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
[\[7\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[\[8\]](#)[\[9\]](#)
- Handling: Avoid creating dust.[\[10\]](#) Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[3\]](#)[\[10\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[7\]](#)[\[11\]](#)

Conclusion

3-Cyano-5-(trifluoromethyl)benzoic acid is a quintessential example of a modern chemical building block that empowers drug discovery and development. Its well-defined structure, coupled with the distinct and advantageous properties of its three functional groups, provides a robust starting point for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the quest for new and improved medicines.

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